
Ethanol, 2,2'-(1,4-piperazinylene)DI-, divalerate, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride is a chemical compound with the molecular formula C18-H34-N2-O4.2Cl-H and a molecular weight of 415.46 . This compound is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Vorbereitungsmethoden
The synthesis of piperazine derivatives, including Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride, involves several methods. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with benzyl chloride can produce 1-benzylpiperazine dihydrochloride .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, piperazine derivatives are known for their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make them valuable in developing new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride involves its interaction with molecular targets and pathways in the body. Piperazine derivatives often act by binding to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibiting microbial growth or reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2,2’-(1,4-piperazinylene)DI-, divalerate, dihydrochloride can be compared with other similar compounds, such as 2-(2-(piperazin-1-yl)ethoxy)ethanol and 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness .
Eigenschaften
CAS-Nummer |
66944-61-4 |
|---|---|
Molekularformel |
C18H36Cl2N2O4 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
2-[4-(2-pentanoyloxyethyl)piperazin-1-yl]ethyl pentanoate;dihydrochloride |
InChI |
InChI=1S/C18H34N2O4.2ClH/c1-3-5-7-17(21)23-15-13-19-9-11-20(12-10-19)14-16-24-18(22)8-6-4-2;;/h3-16H2,1-2H3;2*1H |
InChI-Schlüssel |
VONZNVUUODGTMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


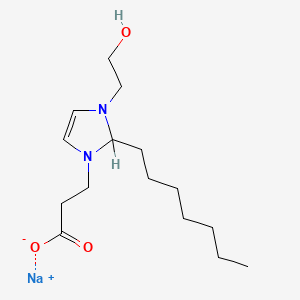
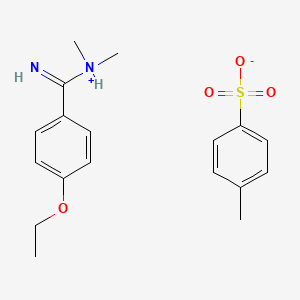
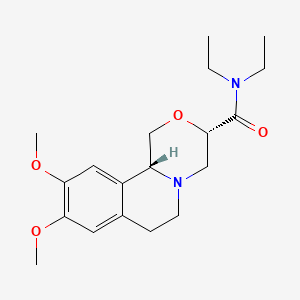
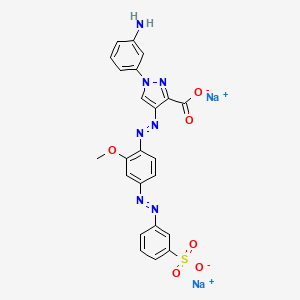
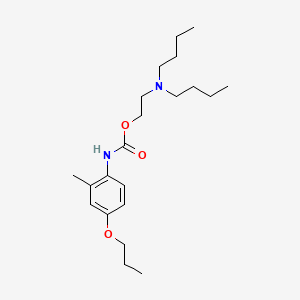



![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)
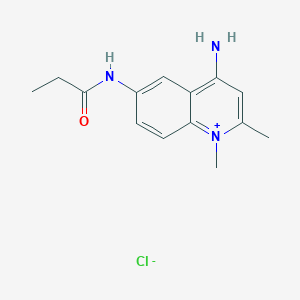
![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)

![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)
